P2X3 Receptor Antagonism Potential: Structural Positioning Relative to Benchmark Filapixant and Eliapixant
The target compound shares the 1,3-thiazol-2-yl substituted benzamide core with the clinically advanced P2X3 antagonists filapixant (BAY 1902607) and eliapixant (BAY 1817080), both disclosed in patent WO2016091776A1. Within this patent family, structurally disclosed and assayed analogs with varying substitution patterns on the benzamide ring and thiazole moiety demonstrate P2X3 IC₅₀ values spanning over three orders of magnitude (from 6.9 nM to 389 nM in C6BU-1 cell-based assays), demonstrating an exceptionally steep SAR around the benzamide substituents [1]. The 2,4-dichloro-5-cyclopropylsulfamoyl substitution pattern of the target compound is a unique combinatorial feature not explicitly exemplified in any published P2X3 patent example table. Its P2X3 antagonistic activity, if any, is therefore uncharacterized. However, its structural placement suggests that if active, it would populate a distinct chemical space from the well-characterized advanced leads, making it a candidate for hit-finding efforts seeking novel intellectual property positions or differential selectivity profiles versus P2X2, P2X2/3, and other purinergic subtypes [2].
| Evidence Dimension | P2X3 antagonism (structural class positioning) |
|---|---|
| Target Compound Data | No published P2X3 IC₅₀ data available for the target compound. |
| Comparator Or Baseline | Filapixant: P2X3 IC₅₀ ~7 nM (intracellular calcium assay, hP2X3). Eliapixant: P2X3 IC₅₀ ~12 nM (C6BU-1 cell assay). Class range: IC₅₀ = 6.9–389 nM (human P2X3, C6BU-1 cells) [1]. |
| Quantified Difference | Not determinable for the target compound due to absence of data. |
| Conditions | WO2016091776A1 patent examples; C6BU-1 cell line stably expressing human P2X3 receptor (GenBank Y07683); intracellular calcium measurement. |
Why This Matters
The target compound occupies a structurally distinct niche within a validated P2X3 antagonist chemical series; its procurement enables SAR expansion and novel IP generation around an underexplored 2,4-dichloro-5-cyclopropylsulfamoyl substitution pattern.
- [1] BindingDB entries BDBM183143 (I-296, IC₅₀ = 176 nM), BDBM183070 (I-020, IC₅₀ = 389 nM), BDBM183345 (I-519, IC₅₀ = 12 nM), BDBM183198 (I-362, IC₅₀ = 7 nM); all referencing US9150546, US9688643, US9718790 patent family. BindingDB, accessed 2026. View Source
- [2] Filapixant Ligand Activity Chart. IUPHAR/BPS Guide to Pharmacology. GtoPdb Ligand ID 13329. Accessed 2026. View Source
